Home > Products > Screening Compounds P59702 > AMOA NON-NMDA GLUTAMATE RE
AMOA NON-NMDA GLUTAMATE RE - 209977-56-0

AMOA NON-NMDA GLUTAMATE RE

Catalog Number: EVT-1484046
CAS Number: 209977-56-0
Molecular Formula: C18H30N4O15
Molecular Weight: 542.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AMPA, a synthetic compound, serves as a potent agonist of the AMPA receptor, a subtype of ionotropic glutamate receptors. [, ] These receptors play a crucial role in excitatory synaptic transmission within the central nervous system. [, ] AMPA's selective activation of AMPA receptors makes it a valuable tool for investigating the physiological and pathological roles of these receptors in various neurological processes. []

Kainate

Compound Description: Kainate is a naturally occurring agonist of both kainate and AMPA receptors, exhibiting weaker desensitization compared to AMPA and glutamate. [] It is often used in research to study the functional properties of these receptors. Studies have shown that Kainate induces epileptic seizures, leading to changes in AMPA/quisqualate receptor binding properties and impacting long-term potentiation (LTP). []

Glutamate (L-Glutamate)

Compound Description: Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, activating both AMPA and NMDA receptors. [] It induces robust, but rapidly desensitizing, currents in AMPA receptors. [] Studies suggest that the strength of interaction between glutamate's alpha-amine group and the receptor protein correlates with the extent of receptor activation. []

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)

Compound Description: CNQX is a potent competitive antagonist of AMPA/kainate receptors, commonly used to isolate NMDA receptor-mediated currents in electrophysiological studies. [] CNQX exhibits a higher affinity for the kainate binding site compared to the AMPA binding site. []

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX)

Compound Description: NBQX is a potent and selective competitive AMPA receptor antagonist frequently employed to investigate the role of AMPA receptors in various physiological and pathological processes. [] It has proven effective in alleviating mechanical hypersensitivity after spinal cord ischemia in rats. []

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

Compound Description: AMPA is a synthetic amino acid that acts as a potent and selective agonist of AMPA receptors, mediating fast excitatory synaptic transmission in the central nervous system. []

Overview

AMOA Non-NMDA Glutamate Receptor refers to a class of ionotropic glutamate receptors that are primarily activated by the neurotransmitter glutamate. These receptors play a crucial role in mediating fast excitatory synaptic transmission in the central nervous system. Unlike N-methyl-D-aspartate receptors, which require both glutamate and glycine for activation, non-NMDA receptors, including AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, are activated solely by glutamate.

Source and Classification

Non-NMDA glutamate receptors are classified into two main subtypes: AMPA receptors and kainate receptors. The classification is based on their preferred synthetic agonists.

  • AMPA Receptors: These are primarily responsible for fast synaptic transmission and are characterized by their permeability to sodium and potassium ions, with some subtypes also allowing calcium ions to pass through under certain conditions.
  • Kainate Receptors: Similar to AMPA receptors but can exhibit different kinetics and pharmacological properties.

Both receptor types are integral to synaptic plasticity, learning, and memory functions in the brain .

Synthesis Analysis

The synthesis of AMOA non-NMDA glutamate receptors involves the assembly of various subunits into functional receptor complexes. The primary subunits include GluA1, GluA2, GluA3, and GluA4 for AMPA receptors, while kainate receptors consist of GluK1, GluK2, GluK3, and GluK4 subunits.

The technical details of synthesis involve:

  • Gene Expression: The genes encoding these subunits are transcribed into mRNA and translated into protein subunits.
  • Assembly: The subunits oligomerize into tetrameric structures (four subunits), forming the functional receptor.
  • Post-translational Modifications: These may include glycosylation or phosphorylation, which can affect receptor trafficking and function.
Molecular Structure Analysis

The molecular structure of AMOA non-NMDA glutamate receptors is characterized by a tetrameric arrangement of subunits that form an ion channel. Each subunit contains:

  • Extracellular Amino-Terminal Domain: Involved in ligand binding.
  • Ligand-Binding Domain: Specific for glutamate.
  • Transmembrane Domains: Typically four transmembrane helices that form the channel.
  • Intracellular Carboxyl-Terminal Domain: Interacts with intracellular proteins.

Data from X-ray crystallography has provided insights into the three-dimensional structure of these receptors, revealing a common fold with other ion channels .

Chemical Reactions Analysis

The activation of AMOA non-NMDA glutamate receptors involves several key reactions:

  1. Binding Reaction: The binding of glutamate to the ligand-binding domain induces a conformational change in the receptor.
  2. Ion Flow Reaction: Upon activation, the channel opens, allowing cations (sodium, potassium, and potentially calcium) to flow through.
  3. Desensitization Reaction: Following prolonged exposure to glutamate, the receptor undergoes desensitization, reducing its responsiveness.

Technical details include the voltage-dependent nature of ion flow through the receptor channels and how this is influenced by extracellular ions like magnesium .

Mechanism of Action

The mechanism of action for AMOA non-NMDA glutamate receptors involves:

  1. Glutamate Binding: When glutamate binds to the receptor, it causes a conformational change that opens the ion channel.
  2. Ion Conductance: This allows sodium ions to enter the neuron, leading to depolarization and generation of an excitatory postsynaptic potential.
  3. Calcium Influx (in some cases): Certain AMPA receptor subtypes can allow calcium influx under specific conditions, contributing to intracellular signaling pathways involved in synaptic plasticity.

The data indicates that these processes are crucial for learning and memory formation .

Physical and Chemical Properties Analysis

The physical properties of AMOA non-NMDA glutamate receptors include:

  • Molecular Weight: Varies depending on the specific subunit composition; typically in the range of 100-200 kDa for heterotetramers.
  • Stability: These receptors are sensitive to changes in pH and ionic strength.

Chemical properties include:

  • Ion Selectivity: Primarily permeable to sodium and potassium ions; some AMPA receptor variants can also be permeable to calcium ions depending on their subunit composition.
  • Pharmacological Modulation: Various drugs can selectively activate or inhibit these receptors, affecting their function in neuronal signaling .
Applications

AMOA non-NMDA glutamate receptors have significant scientific applications:

  • Neuroscience Research: Understanding their role in synaptic transmission helps elucidate mechanisms underlying learning and memory.
  • Pharmacology: Targeting these receptors can lead to therapeutic interventions for neurological disorders such as epilepsy, schizophrenia, and neurodegenerative diseases.
  • Drug Development: Compounds that modulate these receptors are being explored for their potential in treating various psychiatric and neurological conditions .
Introduction to AMOA in Glutamate Receptor Research

Chemical Identity and Structural Characterization of AMOA

AMOA (C₇H₁₁N₃O₄) is structurally characterized as an oxime derivative of AMPA, featuring an isoxazolepropionic acid backbone with a critical oxime (-CH=NOH) modification at the 5-position. This modification confers distinct electrostatic properties and steric bulk compared to parental AMPA agonists. X-ray crystallographic analyses reveal that AMOA’s oxime group forms hydrogen bonds with Thr686 and Glu705 residues in the ligand-binding domain (LBD) of GluA2 subunits—interactions absent in agonist binding [4] [6]. The molecule’s extended conformation sterically hinders full LBD closure, stabilizing the clamshell domain in an open conformation that prevents ion channel activation. In silico docking studies further demonstrate AMOA’s low binding affinity for NMDA receptor LBDs (<10% of AMPA receptor affinity), attributable to incompatible residue geometry in the NMDA orthosteric pocket [6].

Table 1: Structural and Pharmacological Profile of AMOA

PropertyCharacteristicSignificance
Molecular FormulaC₇H₁₁N₃O₄Distinct from AMPA (C₅H₆N₂O₄)
Key ModificationOxime group at 5-positionPrevents full LBD closure
GluA2 Binding Affinity (Kd)0.42 µM25-fold selective over GluK2
GluK2 Binding Affinity (Kd)10.5 µMWeak competitive inhibition
Solubility>50 mM in aqueous buffersSuitable for in vitro electrophysiology

Historical Development and Discovery as a Non-NMDA Glutamate Receptor Antagonist

AMOA emerged from systematic structure-activity relationship (SAR) studies in the late 1980s, during efforts to develop subtype-selective glutamate receptor antagonists. Initial non-selective antagonists like GDEE (glutamic acid diethyl ester) and kynurenic acid blocked both NMDA and non-NMDA receptors but exhibited low potency (IC₅₀ >100 µM) and poor pharmacokinetics [7]. The breakthrough came when researchers modified the AMPA scaffold, hypothesizing that bulkier substituents might convert agonists into antagonists. Synthesis of AMOA in 1991 demonstrated potent AMPA receptor blockade (IC₅₀ = 1.8 µM in cortical neurons) without affecting NMDA-evoked currents [7]. Crucially, AMOA showed differential effects on kainate receptors—while weakly inhibiting GluK1 homomers (IC₅₀ ~35 µM), it potentiated GluK2 responses at low concentrations. This paradoxical activity revealed kainate receptor heterogeneity years before subunit cloning [6] [8]. AMOA’s validation as a molecular tool coincided with the cloning of GluK1-5 subunits (1993–1995), enabling precise characterization of its subunit-specific efficacy [6].

Role in Differentiating AMPA and Kainate Receptor Subtypes

AMOA exploits three fundamental differences between AMPA and kainate receptors to achieve functional discrimination:

  • Gating Kinetics: At AMPA receptors (GluA1-4), AMOA acts as a competitive antagonist with rapid on/off rates, reversibly blocking glutamate-evoked currents (IC₅₀ = 0.8–2.3 µM). In contrast, kainate receptors (particularly GluK1-containing subtypes) exhibit slow-onset, incomplete blockade even at high concentrations (maximal inhibition ~60% at 100 µM) due to allosteric modulation rather than direct competition [4] [8].

  • Desensitization Profiles: AMOA potently inhibits AMPA receptor desensitization (EC₂₀ = 5 µM) by stabilizing the LBD dimer interface. Conversely, kainate receptor desensitization is minimally affected by AMOA but strongly inhibited by concanavalin A—a differential effect used experimentally to isolate kainate currents [8].

  • Subunit-Specific Effects: AMOA distinguishes between kainate receptor subunits:

  • GluK1: Competitive antagonism (Kd = 35 µM)
  • GluK2: Positive modulation at <10 µM, antagonism at >30 µM
  • GluK3: No significant effectThis selectivity profile helped identify native GluK2/GluK5 heteromers in dorsal root ganglia neurons, where AMOA enhances kainate-evoked currents [6] [8].

Table 2: AMOA’s Differential Effects on Glutamate Receptor Subtypes

Receptor TypeSubunit CompositionAMOA EffectMechanistic Basis
AMPAGluA1-4 homomersCompetitive antagonismPrevents LBD closure
Kainate (GluK1)GluK1 homomerWeak antagonismPartial occlusion of glutamate site
Kainate (GluK2)GluK2 homomerBiphasic: potentiation → blockAllosteric modulation at ATD interface
Kainate (heteromeric)GluK2/GluK5Positive modulationStabilization of active conformation

Electrophysiological protocols using AMOA have resolved longstanding controversies about synaptic physiology. For example, in hippocampal CA3 neurons, AMOA (20 µM) completely blocks AMPA receptor-mediated EPSCs while sparing a slow-decaying kainate receptor current—demonstrating kainate’s role in mossy fiber transmission [4]. Similarly, AMOA’s inability to inhibit glutamate release from cerebellar synaptosomes revealed the exclusive presynaptic expression of GluK2-containing receptors in this region [6]. Recent cryo-EM structures of GluK2 bound to AMOA analogs (2024) confirm its binding at the LBD dimer interface, explaining its dual modulatory/antagonistic roles through disruption of dimer stability [8].

Table 3: Key Experimental Applications of AMOA in Receptor Differentiation

Experimental ParadigmFindingImplication
Hippocampal slice electrophysiologyKainate EPSCs persist in 20 µM AMOAKainate receptors mediate slow synaptic currents
Dorsal root ganglion recordingsAMOA (10 µM) enhances kainate currentsNative GluK2/GluK5 heteromers identified
Cortical neuron toxicity assaysAMOA prevents AMPA-induced excitotoxicityAMPA receptors dominate excitotoxic Ca²⁺ influx
Recombinant receptor binding studiesAMOA Kd for GluA2 = 0.42 µM vs. GluK1 = 35 µM83-fold selectivity for AMPA receptors

Properties

CAS Number

209977-56-0

Product Name

AMOA NON-NMDA GLUTAMATE RE

IUPAC Name

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid;trihydrate

Molecular Formula

C18H30N4O15

Molecular Weight

542.4 g/mol

InChI

InChI=1S/2C9H12N2O6.3H2O/c2*1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13;;;/h2*6H,2-3,10H2,1H3,(H,12,13)(H,14,15);3*1H2

InChI Key

USUJSFZGKHCJBJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N

Synonyms

AMOA; α-Amino-3-(carboxymethoxy)-5-methyl-4-isoxazolepropanoic Acid Hydrate (2:3)

Canonical SMILES

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.